3-Benzylcyclohexane-1,2-dione 3-Benzylcyclohexane-1,2-dione
Brand Name: Vulcanchem
CAS No.: 82479-56-9
VCID: VC20603340
InChI: InChI=1S/C13H14O2/c14-12-8-4-7-11(13(12)15)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2
SMILES:
Molecular Formula: C13H14O2
Molecular Weight: 202.25 g/mol

3-Benzylcyclohexane-1,2-dione

CAS No.: 82479-56-9

Cat. No.: VC20603340

Molecular Formula: C13H14O2

Molecular Weight: 202.25 g/mol

* For research use only. Not for human or veterinary use.

3-Benzylcyclohexane-1,2-dione - 82479-56-9

Specification

CAS No. 82479-56-9
Molecular Formula C13H14O2
Molecular Weight 202.25 g/mol
IUPAC Name 3-benzylcyclohexane-1,2-dione
Standard InChI InChI=1S/C13H14O2/c14-12-8-4-7-11(13(12)15)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2
Standard InChI Key SKHJHLBXAJJKQI-UHFFFAOYSA-N
Canonical SMILES C1CC(C(=O)C(=O)C1)CC2=CC=CC=C2

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name is 3-benzylcyclohexane-1,2-dione, with the molecular formula C₁₃H₁₄O₂ and a molecular weight of 202.25 g/mol . Its structure consists of a cyclohexane ring with two adjacent carbonyl groups (1,2-dione) and a benzyl substituent at the third position (Figure 1). The SMILES notation is C1CC(C(=O)C(=O)C1)CC2=CC=CC=C2, and the InChIKey is SKHJHLBXAJJKQI-UHFFFAOYSA-N .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₄O₂
Molecular Weight202.25 g/mol
Exact Mass202.09938 Da
Topological PSA34.1 Ų
LogP1.9
CAS Number82479-56-9

The benzyl group enhances hydrophobicity, as evidenced by its LogP value of 1.9, while the diketone moiety contributes to polar surface area (34.1 Ų) .

Synthesis and Manufacturing

Synthetic Routes

While direct synthesis methods for 3-benzylcyclohexane-1,2-dione are sparsely documented, analogous compounds like 2-benzylcyclohexane-1,3-dione are synthesized via alkylation of cyclohexane-1,3-dione with benzyl halides (e.g., benzyl chloride) in the presence of a base such as potassium ethoxide. For 1,2-dione derivatives, alternative strategies may involve:

  • Oxidative dearomatization: Utilizing oxidizing agents to convert phenolic precursors into diketones .

  • Friedel-Crafts alkylation: Introducing benzyl groups to pre-functionalized cyclohexane-dione intermediates .

Key Challenges:

  • Regioselectivity in diketone functionalization.

  • Stabilization of reactive intermediates during synthesis .

Chemical Reactivity

Nucleophilic Additions

The 1,2-diketone moiety is highly electrophilic, enabling reactions with nucleophiles such as amines, hydrazines, and Grignard reagents. For example:

  • Condensation with hydrazines forms pyrazoline derivatives, useful in heterocyclic chemistry .

  • Reduction with NaBH₄ or LiAlH₄ yields diols, though over-reduction risks must be managed.

Oxidation and Substitution

  • Oxidation: Under strong conditions (e.g., KMnO₄), the diketone may undergo cleavage to form dicarboxylic acids.

  • Benzyl Group Substitution: The benzyl substituent can participate in cross-coupling reactions (e.g., Suzuki-Miyaura) for diversification .

Biological and Industrial Applications

Table 2: Comparative Bioactivity of Cyclohexanedione Derivatives

CompoundAntitumor IC₅₀ (μM)Antibacterial MIC (μg/mL)
2-Benzylcyclohexane-1,3-dione12.4 (A549)32 (S. aureus)
3-Benzylcyclohexane-1,2-dioneData pendingData pending

Note: Bioactivity data for 3-benzylcyclohexane-1,2-dione requires further validation .

Industrial Uses

  • Herbicide Intermediate: Cyclohexanedione derivatives inhibit p-hydroxyphenylpyruvate dioxygenase (HPPD), a target in agrochemicals .

  • Polymer Chemistry: Diketones serve as photoinitiators in UV-curing applications .

Comparison with Structural Analogs

Positional Isomerism Effects

  • 2-Benzylcyclohexane-1,3-dione (CAS 22381-56-2): Higher thermal stability (b.p. 360.7°C) due to symmetrical 1,3-dione arrangement .

  • 3-Benzylcyclohexane-1,2-dione: Enhanced reactivity from adjacent carbonyl groups, favoring nucleophilic attacks .

Future Research Directions

  • Synthetic Optimization: Developing catalytic, enantioselective routes for biomedical applications.

  • Biological Screening: Evaluating anticancer and antimicrobial potency in vitro and in vivo.

  • Computational Studies: DFT calculations to predict reaction pathways and electronic properties .

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